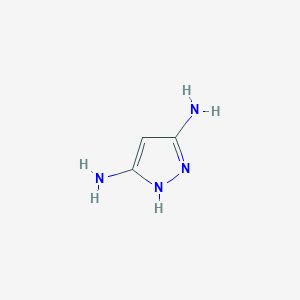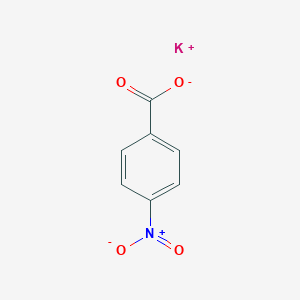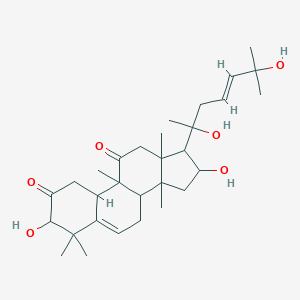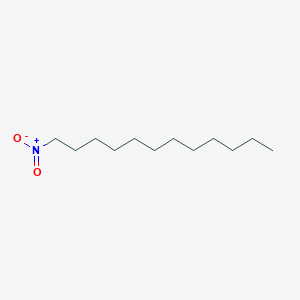
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is a chemical compound with various scientific research applications. It is a heterocyclic compound that contains a benzene ring fused to a seven-membered nitrogen-containing ring. This compound has been synthesized using various methods and has shown potential in various biochemical and physiological applications.
Mecanismo De Acción
The mechanism of action of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester is related to its ability to act as a dopamine receptor antagonist. It binds to the dopamine receptors in the brain and inhibits the action of dopamine, which is a neurotransmitter that is involved in various physiological and behavioral processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester are related to its ability to modulate the activity of dopamine receptors in the brain. It has been found to have a significant effect on various physiological processes such as locomotor activity, memory, and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester in lab experiments is its ability to act as a potent dopamine receptor antagonist. This makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Direcciones Futuras
There are several future directions for the research on 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester. One of the most promising directions is the development of more potent and selective dopamine receptor antagonists that can be used in the treatment of various neurological disorders. Another direction is the investigation of the potential of this compound in the treatment of other diseases such as cancer and diabetes.
Métodos De Síntesis
The synthesis of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been achieved using several methods. One of the most common methods involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl acetoacetate in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with sodium methoxide to yield the final product.
Aplicaciones Científicas De Investigación
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester has been extensively studied for its potential in various scientific research applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have a significant effect on the central nervous system. It has been found to act as a potent dopamine receptor antagonist, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Propiedades
Número CAS |
17639-49-5 |
|---|---|
Nombre del producto |
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro-8-methoxy-4-oxo-, methyl ester |
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
methyl 8-methoxy-4-oxo-1,2,3,5-tetrahydro-3-benzazepine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-17-10-4-3-8-7-12(15)14-11(13(16)18-2)6-9(8)5-10/h3-5,11H,6-7H2,1-2H3,(H,14,15) |
Clave InChI |
QWXGDSIAAZSFDS-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
SMILES canónico |
COC1=CC2=C(CC(=O)NC(C2)C(=O)OC)C=C1 |
Sinónimos |
2,3,4,5-Tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















